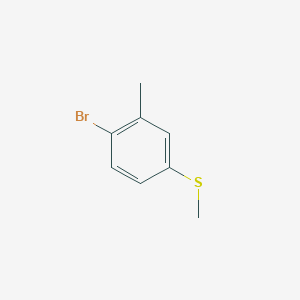

(4-Bromo-3-methylphenyl)(methyl)sulfane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-bromo-2-methyl-4-methylsulfanylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrS/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHBIJBMSCJNII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)SC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40650083 | |

| Record name | 1-Bromo-2-methyl-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90532-02-8 | |

| Record name | 1-Bromo-2-methyl-4-(methylsulfanyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40650083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(4-Bromo-3-methylphenyl)(methyl)sulfane CAS number and properties

An In-depth Technical Guide to (4-Bromo-3-methylphenyl)(methyl)sulfane

Executive Summary: This guide provides a comprehensive technical overview of this compound (CAS No. 90532-02-8), a key chemical intermediate in advanced organic synthesis. We will explore its fundamental physicochemical properties, detail a logical synthetic pathway, discuss its strategic applications in drug discovery and materials science, and provide essential safety and handling protocols. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deeper understanding of this versatile building block.

Introduction

This compound, also known as 4-Bromo-3-methylthioanisole, is a polysubstituted aromatic compound featuring a thioether, a methyl group, and a bromine atom.[1] This unique combination of functional groups makes it a highly valuable intermediate for creating complex molecular architectures. The bromine atom serves as a versatile handle for a wide array of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The thioether moiety can be further oxidized to sulfoxide or sulfone, which are common pharmacophores in medicinal chemistry known to enhance solubility, metabolic stability, and target binding.[2][3] The strategic placement of the methyl group provides steric and electronic influence, allowing for fine-tuning of the properties of derivative compounds.

Physicochemical and Computed Properties

The fundamental properties of this compound are critical for its handling, reaction setup, and purification. A summary of its key characteristics is provided below.

| Property | Value | Reference |

| CAS Number | 90532-02-8 | [1] |

| Molecular Formula | C₈H₉BrS | [1] |

| Molecular Weight | 217.13 g/mol | [1][4] |

| Synonyms | 1-Bromo-2-methyl-4-(methylthio)benzene, 4-Bromo-3-methylthioanisole, 2-Bromo-5-(methylthio)toluene | [1] |

| Monoisotopic Mass | 215.96083 Da | [1][4] |

| Appearance | Assumed to be a liquid or low-melting solid | Inferred from related structures |

| Topological Polar Surface Area | 25.3 Ų | [1] |

| Complexity | 105 | [1][4] |

| Storage Conditions | Sealed in a dry environment, refrigerated at 2-8°C | [1] |

Synthesis and Mechanistic Insights

While multiple synthetic routes can be envisioned, a common and logical approach to this compound begins with a readily available starting material such as m-cresol (3-methylphenol). This multi-step synthesis is designed for regioselective control.

Proposed Synthetic Protocol

-

Thiolation of m-Cresol: The synthesis would likely begin with the conversion of the phenolic hydroxyl group into a thiol. This can be achieved through various methods, such as the Newman-Kwart rearrangement, which involves O-thiocarbamate formation followed by thermal rearrangement and hydrolysis.

-

S-Methylation: The resulting 3-methylbenzenethiol is then S-methylated using a suitable methylating agent like methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., NaOH, K₂CO₃) to form 3-methylthioanisole. The base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the methylating agent.

-

Regioselective Bromination: The final step is the electrophilic aromatic substitution to introduce the bromine atom. The methyl and methylthio groups are both ortho-, para-directing. The methylthio group is a more activating group than the methyl group. Therefore, bromination using a reagent like N-Bromosuccinimide (NBS) or bromine (Br₂) in a suitable solvent (e.g., acetic acid, CCl₄) would be expected to add the bromine atom para to the strongly activating methylthio group, yielding the desired product, this compound.[5]

Synthesis Workflow Diagram

Caption: Plausible synthetic workflow from m-cresol.

Applications in Research and Drug Development

The structural features of this compound make it a strategic building block for synthesizing more complex molecules with potential biological activity.

Intermediate for Cross-Coupling Reactions

The aryl bromide functionality is a cornerstone of modern organic synthesis. It readily participates in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse substituents at the 4-position, including alkyl, aryl, and vinyl groups, which is a key strategy in the structure-activity relationship (SAR) studies of drug candidates. For instance, derivatives of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide have been synthesized and investigated for their antibacterial activities against extensively drug-resistant Salmonella Typhi.[6]

Precursor to Sulfoxide and Sulfone Motifs

The thioether group can be selectively oxidized to either a sulfoxide or a sulfone. These functional groups are prevalent in a wide range of FDA-approved drugs.[2] The methylsulfone moiety, in particular, is valued in drug design for its ability to act as a hydrogen bond acceptor, improve aqueous solubility, and enhance metabolic stability without significantly increasing lipophilicity.[3] The conversion of the sulfane to a sulfone can therefore be a critical step in transforming an intermediate into a potent therapeutic agent.

Logical Framework for Application

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Pharmaceutical and medicinal significance of sulfur (SVI)-Containing motifs for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. namiki-s.co.jp [namiki-s.co.jp]

- 4. (4-Bromo-3-methylphenyl)methanethiol | C8H9BrS | CID 59243831 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

Synthesis and characterization of 4-Bromo-3-methylthioanisole

An In-Depth Technical Guide to the Synthesis and Characterization of 4-Bromo-3-methylthioanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Bromo-3-methylthioanisole (CAS No. 90532-02-8) is a substituted thioanisole derivative with potential applications as a key intermediate in the synthesis of pharmaceuticals and functional materials.[1][2] This guide provides a comprehensive overview of a proposed, high-yield synthetic pathway for this compound via electrophilic aromatic bromination. It details the underlying chemical principles, a step-by-step experimental protocol, and a thorough characterization workflow. The document is structured to provide both theoretical understanding and practical, field-proven insights for chemists in research and development. All protocols are designed as self-validating systems, culminating in the unambiguous confirmation of the target molecule's identity and purity through modern analytical techniques.

Introduction and Strategic Importance

Substituted bromo-aromatic compounds are foundational building blocks in organic synthesis, serving as versatile precursors for carbon-carbon and carbon-heteroatom bond formation through cross-coupling reactions. 4-Bromo-3-methylthioanisole, specifically, incorporates three key functionalities: a bromine atom, a methyl group, and a methylthio group. This unique arrangement offers multiple reaction sites for derivatization, making it a valuable intermediate in the development of complex molecules, including agrochemicals and active pharmaceutical ingredients.[2] The strategic placement of the bromine atom allows for its use in reactions such as Suzuki, Heck, and Buchwald-Hartwig couplings, enabling the construction of intricate molecular architectures.

Chemical Structure:

-

IUPAC Name: 1-bromo-2-methyl-4-(methylthio)benzene[1]

-

Molecular Formula: C₈H₉BrS[1]

-

Molecular Weight: 217.13 g/mol [1]

-

CAS Number: 90532-02-8[1]

Synthesis Methodology: Electrophilic Aromatic Bromination

The most logical and efficient approach to synthesizing 4-Bromo-3-methylthioanisole is through the direct bromination of 3-methylthioanisole. This pathway leverages the principles of electrophilic aromatic substitution (SEAr), where the regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring.

Mechanistic Rationale and Regioselectivity

The reaction proceeds via the attack of an electrophilic bromine species (Br⁺ or a polarized Br-Br molecule) on the electron-rich aromatic ring of 3-methylthioanisole. The regioselectivity is governed by the two existing substituents:

-

Methylthio Group (-SCH₃): This is a moderately activating, ortho, para-directing group due to the lone pairs on the sulfur atom, which can donate electron density to the ring through resonance.

-

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group via an inductive effect.

Both groups direct incoming electrophiles to positions 2, 4, and 6. The stronger activating group, the methylthio group, primarily controls the substitution pattern. Position 4 is para to the methylthio group and ortho to the methyl group, making it highly activated. Position 6 is ortho to both groups, also highly activated. However, substitution at position 4 is sterically less hindered than at position 6. Therefore, the formation of the 4-bromo isomer is the expected major product. The use of a non-polar solvent and controlled temperatures can further enhance this selectivity.

Proposed Synthetic Pathway

The proposed synthesis involves the reaction of 3-methylthioanisole with molecular bromine in a suitable solvent. While various brominating agents exist, such as N-Bromosuccinimide (NBS), direct bromination with Br₂ is effective for activated rings and offers high atom economy.[3][4]

Caption: Proposed workflow for the synthesis of 4-Bromo-3-methylthioanisole.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of similar thioanisole derivatives.[5][6][7]

Materials and Equipment:

-

3-methylthioanisole (1.0 eq)

-

Molecular Bromine (Br₂) (1.05 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL three-neck flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-methylthioanisole (e.g., 10.0 g, 72.3 mmol) in anhydrous dichloromethane (100 mL).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Bromine Addition: Prepare a solution of bromine (e.g., 3.8 mL, 11.8 g, 74.0 mmol) in 20 mL of DCM. Add this solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. The characteristic red-brown color of bromine should dissipate as it is consumed.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous sodium thiosulfate solution until the bromine color completely disappears.

-

Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (50 mL), water (50 mL), and brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product, an oil or low-melting solid, can be purified by either recrystallization from a suitable solvent like methanol or ethanol/water mixture, or by column chromatography on silica gel using a hexane/ethyl acetate gradient.[5][7]

Comprehensive Characterization

Unambiguous characterization is critical to confirm the identity, structure, and purity of the synthesized 4-Bromo-3-methylthioanisole.

Caption: Workflow for the analytical characterization of the final product.

Spectroscopic Data (Predicted)

The following tables summarize the expected spectroscopic data based on analysis of similar structures.[8][9][10][11]

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~7.45 | d | 1H | Ar-H (H5, J ≈ 8.4 Hz) |

| ~7.10 | dd | 1H | Ar-H (H6, J ≈ 8.4, 2.0 Hz) |

| ~6.95 | d | 1H | Ar-H (H2, J ≈ 2.0 Hz) |

| ~2.45 | s | 3H | -SCH ₃ |

| ~2.40 | s | 3H | Ar-CH ₃ |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~139.0 | C -Br |

| ~138.5 | C -SCH₃ |

| ~133.0 | C -CH₃ |

| ~130.0 | Ar-C H |

| ~128.0 | Ar-C H |

| ~125.0 | Ar-C H |

| ~22.0 | Ar-C H₃ |

| ~15.5 | -SC H₃ |

Mass Spectrometry and Infrared Spectroscopy

-

Mass Spectrometry (MS): The electron ionization mass spectrum is expected to show a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is the hallmark of a monobrominated compound.[12]

-

M⁺: m/z ≈ 216

-

M+2: m/z ≈ 218

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule.[8][13]

Table 3: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic |

| 2980-2850 | C-H Stretch | Aliphatic (-CH₃) |

| 1580-1450 | C=C Stretch | Aromatic Ring |

| ~820 | C-H Bend | para-disubstituted pattern |

| 600-500 | C-Br Stretch | Aryl Bromide |

Safety, Handling, and Storage

Hazard Identification:

-

4-Bromo-3-methylthioanisole: Assumed to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14]

-

Bromine: Highly toxic, corrosive, and a strong oxidizing agent. Causes severe burns upon contact. Work must be conducted in a well-ventilated chemical fume hood.

-

Dichloromethane: A volatile solvent and a suspected carcinogen.

Personal Protective Equipment (PPE):

-

Wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (e.g., nitrile) at all times.

Handling and Storage:

-

Store 4-Bromo-3-methylthioanisole in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

-

Handle bromine with extreme caution, using glassware dedicated to its use and having a quenching agent (sodium thiosulfate) readily available.

Conclusion

This guide outlines a robust and scientifically grounded approach for the synthesis and characterization of 4-Bromo-3-methylthioanisole. By leveraging the well-established principles of electrophilic aromatic substitution, the proposed protocol offers a reliable method for producing this valuable chemical intermediate. The comprehensive characterization workflow, employing NMR, MS, and IR spectroscopy, ensures the final product meets the high standards of purity and structural integrity required for research and development in the pharmaceutical and chemical industries.

References

- Flammang, R., et al. (2003). Protonation and methylation of thiophenol, thioanisole and their halogenated derivatives: mass spectrometric and computational. Journal of Mass Spectrometry.

- Common Organic Chemistry. (n.d.). Bromination - Common Conditions.

- Wu, H., & Hynes, J., Jr. (2010). Supporting Information for related compounds. Org. Lett., 12, 1192.

-

PubChem. (n.d.). 4-Bromothioanisole. National Center for Biotechnology Information. Retrieved from [Link]

- Shandong Moris Tech. (2022). Synthesis method of 4-bromo-3-methyl anisole. CN114720159A.

- Sumitomo Seika Chemicals Co., Ltd. (1998). Process for producing 4-bromothioanisole. CN1186319C.

- Sumitomo Seika Chemicals Co., Ltd. (2006). Process for producing 4-bromothioanisole. US7041853B2.

- Sumitomo Seika Chemicals Co., Ltd. (2007). Process for producing 4-bromothioanisole. EP1266886B1.

-

Zhang, A., et al. (2013). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 18(8), 9673-9684. Available at: [Link]

-

PubChem. (n.d.). 4-Bromo-3-nitroanisole. National Center for Biotechnology Information. Retrieved from [Link]

-

Gosh, A., et al. (2020). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. Molbank, 2020(4), M1161. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]

-

White, A. J. P., et al. (2021). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for Reduction of sulfoxides. Retrieved from [Link]

-

Jackson, R. F. W., et al. (2007). Asymmetric Sulfoxidation of p-Bromophenyl Methyl Sulfide. Organic Syntheses, 84, 198. Available at: [Link]

- Dow Chemical Company. (1995). Process for the preparation of 4-bromo-3-alkylphenyl ethers. EP0420556B1.

-

NIST. (n.d.). 4-Bromo-3-nitroanisole. NIST Chemistry WebBook. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). Inventory of Food Contact Substances. Retrieved from [Link]

-

Khan, A., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities... Molecules, 29(18), 4384. Available at: [Link]

-

Angene Chemical. (2021). Safety Data Sheet for a related polymer. Retrieved from [Link]

- Dow Chemical Company. (1991). Process for the preparation of 4-bromo-3-alkylphenyl ethers. EP0420556A2.

-

LookChem. (n.d.). Cas 88995-51-1, 1-Propene, polymer with carbon monoxide and ethene. Retrieved from [Link]

-

Brown, W. P. (2026). Infrared Spectroscopy Index. Doc Brown's Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-bromo-4-(methylthio)-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 4-Bromo-3-methylthioanisole | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Bromination - Common Conditions [commonorganicchemistry.com]

- 4. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]

- 5. CN1186319C - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]

- 6. US7041853B2 - Process for producing 4-bromothioanisole - Google Patents [patents.google.com]

- 7. data.epo.org [data.epo.org]

- 8. 4-Bromothioanisole | C7H7BrS | CID 66037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. 4-Bromo-3-methylaniline(6933-10-4) IR Spectrum [m.chemicalbook.com]

- 11. 4-Bromo-3-methylaniline(6933-10-4) 1H NMR spectrum [chemicalbook.com]

- 12. quantchem.kuleuven.be [quantchem.kuleuven.be]

- 13. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 14. angenechemical.com [angenechemical.com]

Spectroscopic Unveiling of (4-Bromo-3-methylphenyl)(methyl)sulfane: A Comprehensive Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of the compound (4-Bromo-3-methylphenyl)(methyl)sulfane. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) in the structural elucidation of this substituted thioanisole. While experimental data for this specific molecule is not widely available in public databases, this guide leverages predictive models and comparative analysis with closely related compounds to present a robust and scientifically grounded spectroscopic profile.

Introduction: The Structural Significance of this compound

This compound, a halogenated and methylated derivative of thioanisole, presents a unique substitution pattern on the benzene ring. Understanding its precise atomic connectivity and electronic environment is crucial for its potential applications in medicinal chemistry and materials science. Spectroscopic techniques are the cornerstone of such structural determination, each providing a unique piece of the molecular puzzle. This guide will walk through the predicted and expected spectroscopic data, explaining the rationale behind the interpretation and the experimental considerations for data acquisition.

Molecular Structure and Key Features:

-

Formula: C₈H₉BrS

-

Molecular Weight: 217.13 g/mol

-

CAS Number: 90532-02-8[1]

-

Structure: A benzene ring substituted with a bromine atom, a methyl group, and a methylthio group. The substitution pattern is 1-bromo-2-methyl-4-(methylthio)benzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, coupling constants, and integration of the signals, a detailed picture of the molecular structure can be constructed.

Predicted ¹H NMR Spectrum

The proton NMR spectrum provides information about the different types of hydrogen atoms in the molecule and their neighboring protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 | d | 1H | Ar-H | Aromatic proton ortho to the bromine atom, expected to be the most deshielded aromatic proton due to the electron-withdrawing effect of bromine. |

| ~7.1 | d | 1H | Ar-H | Aromatic proton ortho to the methylthio group. |

| ~6.9 | dd | 1H | Ar-H | Aromatic proton between the methyl and methylthio groups. |

| ~2.5 | s | 3H | -SCH₃ | The methyl protons of the methylthio group, appearing as a singlet as there are no adjacent protons. |

| ~2.4 | s | 3H | Ar-CH₃ | The methyl protons attached to the aromatic ring, appearing as a singlet. |

Causality in ¹H NMR Predictions:

The predicted chemical shifts are based on the electronic environment of each proton.[2][3][4]

-

Aromatic Protons (6.9-7.4 ppm): The protons on the benzene ring resonate in the aromatic region. Their specific shifts are influenced by the electron-donating methyl and methylthio groups (shielding effect, upfield shift) and the electron-withdrawing bromine atom (deshielding effect, downfield shift).[5][6]

-

Methylthio Protons (~2.5 ppm): The protons of the -SCH₃ group are deshielded by the adjacent sulfur atom and the aromatic ring.

-

Aromatic Methyl Protons (~2.4 ppm): The protons of the Ar-CH₃ group are in a typical range for methyl groups attached to a benzene ring.

Experimental Protocol for ¹H NMR Spectroscopy: [7][8]

A standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid interfering signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 16 to 64 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A delay of 1-2 seconds between scans allows for proper relaxation of the protons.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate for most organic compounds.

-

-

Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ) ppm | Assignment | Rationale |

| ~139 | Ar-C | Quaternary carbon attached to the methylthio group. |

| ~138 | Ar-C | Quaternary carbon attached to the methyl group. |

| ~132 | Ar-CH | Aromatic methine carbon. |

| ~130 | Ar-CH | Aromatic methine carbon. |

| ~128 | Ar-CH | Aromatic methine carbon. |

| ~125 | Ar-C | Quaternary carbon attached to the bromine atom. |

| ~22 | Ar-CH₃ | Carbon of the aromatic methyl group. |

| ~15 | -SCH₃ | Carbon of the methylthio group. |

Causality in ¹³C NMR Predictions:

The chemical shifts of the carbon atoms are influenced by the electronegativity of attached atoms and the overall electronic structure of the molecule.[9][10][11]

-

Aromatic Carbons (125-139 ppm): The carbons of the benzene ring resonate in the downfield region characteristic of sp² hybridized carbons. The carbons attached to the substituents (quaternary carbons) have distinct chemical shifts determined by the substituent's electronic effect.[12]

-

Aliphatic Carbons (15-22 ppm): The sp³ hybridized carbons of the methyl groups appear in the upfield region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy: [7][8]

The acquisition of a ¹³C NMR spectrum follows a similar procedure to ¹H NMR but with some key differences due to the low natural abundance and lower gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg) is often required.

-

Instrumentation: A high-field spectrometer is highly recommended.

-

Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon and to benefit from the Nuclear Overhauser Effect (NOE).

-

Number of Scans: A significantly larger number of scans (hundreds to thousands) is necessary to achieve a good signal-to-noise ratio.

-

Relaxation Delay: Longer relaxation delays (2-5 seconds) may be needed, especially for quaternary carbons.

-

Spectral Width: A spectral width of about 200-220 ppm is typical for organic molecules.

-

-

Processing: Similar to ¹H NMR, the FID is processed to yield the final spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Rationale |

| 3100-3000 | Weak-Medium | C-H stretch (aromatic) | Characteristic of C-H bonds on a benzene ring.[13][14][15] |

| 2980-2850 | Weak-Medium | C-H stretch (aliphatic) | Corresponds to the stretching vibrations of the methyl groups. |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic) | These bands are characteristic of the benzene ring skeletal vibrations.[3][13][16] |

| ~1250 | Medium | C-S stretch | The stretching vibration of the carbon-sulfur bond. |

| 800-700 | Strong | C-H bend (out-of-plane) | The position of this band can be indicative of the substitution pattern on the benzene ring. |

| ~600 | Medium | C-Br stretch | The stretching vibration of the carbon-bromine bond. |

Causality in IR Spectroscopy:

The absorption of infrared radiation excites molecular vibrations, such as stretching and bending of chemical bonds. The frequency of these vibrations is dependent on the bond strength and the masses of the atoms involved.[17] This allows for the identification of specific functional groups that have characteristic absorption frequencies.[14][15]

Experimental Protocol for FT-IR Spectroscopy: [17][18][19][20][21]

Acquiring an FT-IR spectrum is a relatively straightforward process.

-

Sample Preparation:

-

Liquids: A thin film of the liquid sample can be placed between two salt plates (e.g., NaCl or KBr).

-

Solids: The solid can be ground with KBr powder and pressed into a pellet, or a Nujol mull can be prepared. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for direct analysis of the solid or liquid sample.

-

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is the standard instrument used.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure solvent) is first recorded. Then, the sample spectrum is acquired. The instrument software automatically subtracts the background from the sample spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present in the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to deduce its structure.

Predicted Mass Spectrum (Electron Ionization - EI):

-

Molecular Ion (M⁺): An intense molecular ion peak is expected at m/z 216 and 218 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom (due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br).

-

Key Fragment Ions:

-

[M - CH₃]⁺ (m/z 201/203): Loss of a methyl radical from the methylthio group.

-

[M - SCH₃]⁺ (m/z 169/171): Loss of a methylthio radical.

-

[C₇H₆Br]⁺ (m/z 169/171): This could also correspond to the bromotoluene cation.

-

[C₇H₇]⁺ (m/z 91): Tropylium ion, a common fragment for toluene derivatives.

-

Causality in Mass Spectrometry Fragmentation:

Under electron ionization (EI), the molecule is bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a radical cation (the molecular ion).[22][23][24] This high-energy species then undergoes fragmentation through various pathways, typically involving the cleavage of the weakest bonds and the formation of stable carbocations and radicals.[25][26] The fragmentation of this compound is expected to be influenced by the stability of the resulting fragments.[1]

Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS): [22][23][27][28]

-

Sample Introduction: The sample is typically introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities, or through a direct insertion probe. The sample must be volatile and thermally stable.

-

Ionization: In the ion source, the sample molecules are bombarded with a beam of electrons (typically at 70 eV).

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Integrated Spectroscopic Analysis: A Cohesive Structural Picture

By combining the information from NMR, IR, and MS, a confident structural assignment for this compound can be made.

Workflow for Structural Elucidation:

Caption: A workflow diagram illustrating the integration of different spectroscopic techniques for the structural elucidation of this compound.

The ¹H and ¹³C NMR data would establish the connectivity of the carbon and hydrogen atoms, confirming the 1,2,4-trisubstituted aromatic ring and the presence of the methyl and methylthio groups. The IR spectrum would corroborate the presence of the aromatic ring, C-H bonds, and the C-S and C-Br bonds. Finally, the mass spectrum would confirm the molecular weight and the presence of a bromine atom through its characteristic isotopic pattern, with the fragmentation pattern providing further structural clues.

Conclusion

This technical guide has provided a detailed, albeit predictive, spectroscopic analysis of this compound. By integrating the principles of NMR, IR, and mass spectrometry with data from analogous compounds, a comprehensive and scientifically sound understanding of its structural features has been presented. The provided experimental protocols offer a practical framework for researchers to acquire and interpret their own data. As a self-validating system, the consistency across these different spectroscopic techniques would provide a high degree of confidence in the final structural assignment. This guide serves as a valuable resource for any scientist or researcher working with this or structurally related molecules, facilitating their research and development endeavors.

References

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. [Link]

-

KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. [Link]

-

University of Colorado Boulder. Acquiring an IR Spectrum - Organic Chemistry. [Link]

-

Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

-

Short Summary of 1H-NMR Interpretation. [Link]

-

Bitesize Bio. Ionization Methods in Mass Spec: Making Molecules Fly. [Link]

-

Lecture outline 1H NMR spectra of aromatic compounds. [Link]

-

Summary of C13-NMR Interpretation. [Link]

-

OpenStax. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry. [Link]

-

Table of Characteristic IR Absorptions. [Link]

-

Emory University. Mass Spectrometry Ionization Methods. [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. 3.1: Electron Ionization. [Link]

-

Thieme. 10 Typical IR Absorptions of Aromatic Compounds. [Link]

-

ResearchGate. Interpretation of 13C NMR Spectra. [Link]

-

The Exam Formula. NMR part 4. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. [Link]

-

Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

-

Elsevier. Basic 1H- and 13C-NMR Spectroscopy. [Link]

-

Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]

-

Wikipedia. Electron ionization. [Link]

-

University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

-

Basic 1h And 13c Nmr Spectroscopy. [Link]

-

YouTube. How to predict the 13C NMR spectrum of a compound. [Link]

-

Chemistry LibreTexts. 7: FT-IR Spectroscopy (Experiment). [Link]

-

Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. [Link]

-

YouTube. Acquiring and Processing FTIR Spectra. [Link]

-

Metabolites. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. [Link]

-

Wiley Online Library. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag. [Link]

-

Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Michigan State University. Infrared Spectroscopy. [Link]

-

Chemistry LibreTexts. 4.2: IR Spectroscopy. [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

-

NMRDB.org. Predict 13C carbon NMR spectra. [Link]

-

CASPRE - 13C NMR Predictor. [Link]

-

Spectroscopy Europe. The prediction of 1H NMR chemical shifts in organic compounds. [Link]

-

ResearchGate. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis(Thiazolo[3,2-a]Pyrimidin-5-one) Derivatives. [Link]

-

YouTube. Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. amherst.edu [amherst.edu]

- 7. books.rsc.org [books.rsc.org]

- 8. chem.latech.edu [chem.latech.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. researchgate.net [researchgate.net]

- 12. C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. youtube.com [youtube.com]

- 20. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 24. Electron ionization - Wikipedia [en.wikipedia.org]

- 25. chemguide.co.uk [chemguide.co.uk]

- 26. chem.libretexts.org [chem.libretexts.org]

- 27. bitesizebio.com [bitesizebio.com]

- 28. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

A Technical Guide to the Chemical Reactivity of 4-Bromo-3-methylthioanisole for Advanced Synthesis

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of highly functionalized intermediates is paramount. 4-Bromo-3-methylthioanisole (CAS 90532-02-8) emerges as a pivotal building block, offering chemists a unique scaffold endowed with three distinct points of reactivity: a strategically placed bromine atom, a nucleophilic methylthio group, and an activated aromatic ring. This guide provides an in-depth exploration of the chemical reactivity of 4-Bromo-3-methylthioanisole, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals. By understanding the causality behind its reactivity, chemists can harness its full potential to construct complex molecular architectures with precision and efficiency.

Physicochemical Properties and Structural Data

A thorough understanding of a reagent's physical properties is the foundation of its effective application in synthesis. The key properties of 4-Bromo-3-methylthioanisole are summarized below.

| Property | Value | Source(s) |

| CAS Number | 90532-02-8 | [1][2][3][4] |

| Molecular Formula | C₈H₉BrS | [2][4] |

| Molecular Weight | 217.13 g/mol | [1][4] |

| Synonyms | 1-bromo-2-methyl-4-(methylthio)benzene | [4] |

| Purity | Typically ≥97% | [1][4] |

| InChI Key | HAHBIJBMSCJNII-UHFFFAOYSA-N | [4] |

Synthesis of the Core Scaffold

While detailed peer-reviewed synthetic procedures for 4-Bromo-3-methylthioanisole are not extensively published, its structure suggests a logical retrosynthetic approach based on well-established aromatic functionalization reactions. A plausible and efficient route would involve the electrophilic bromination of 3-methylthioanisole. This approach is analogous to patented methods for producing similar structures like 4-bromo-3-methylanisole from m-cresol.[5] The directing effects of the ortho,para-directing methylthio group would favor the introduction of bromine at the desired C4 position.

Caption: Proposed synthetic route via electrophilic bromination.

Experimental Protocol: Electrophilic Bromination (Generalized)

This protocol is a representative procedure based on standard bromination of activated aromatic rings.

-

Inert Atmosphere: To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a condenser, add 3-methylthioanisole (1.0 eq) and a suitable inert solvent (e.g., CCl₄ or CH₂Cl₂).

-

Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃, ~0.05 eq).

-

Bromine Addition: Cool the mixture to 0 °C in an ice bath. Slowly add a solution of bromine (1.05 eq) in the same solvent via the dropping funnel over 30-60 minutes. The causality here is critical: slow, cooled addition prevents over-bromination and controls the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize excess bromine. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-Bromo-3-methylthioanisole.

The Landscape of Chemical Reactivity

The true utility of 4-Bromo-3-methylthioanisole lies in the orthogonal reactivity of its functional groups. The C-Br bond is a prime handle for cross-coupling chemistry, while the methylthio group can be readily oxidized to modulate the electronic properties of the molecule.

Palladium-Catalyzed Cross-Coupling: Forging New Bonds

The aryl bromide moiety is exceptionally well-suited for palladium-catalyzed reactions, which have revolutionized C-C and C-N bond formation.[6]

The Suzuki-Miyaura reaction is one of the most powerful and versatile methods for creating biaryl structures, a common motif in pharmaceuticals.[7] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.[8]

The choice of catalyst, ligand, and base is crucial for achieving high yields. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronate complex, and reductive elimination to yield the product and regenerate the Pd(0) catalyst.[7]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

-

Setup: In a reaction vial, combine 4-Bromo-3-methylthioanisole (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (1-5 mol%) or a pre-catalyst system like Pd₂(dba)₃ with a suitable ligand (e.g., XPhos), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[9][10]

-

Solvent and Degassing: Add a solvent system, typically a mixture like dioxane/water or DMF.[9] The system must be thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-20 minutes. This step is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

-

Reaction: Seal the vial and heat the mixture to the required temperature (typically 80-120 °C) with vigorous stirring. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute the reaction mixture with ethyl acetate and water. Separate the layers, extract the aqueous layer with ethyl acetate, and combine the organic extracts. Wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the residue by column chromatography.

The synthesis of arylamines is fundamental to drug discovery. The Buchwald-Hartwig amination provides a direct and general method for coupling aryl halides with a wide range of amines.[6][11] This reaction has largely replaced harsher, classical methods.[6]

Success in this reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are often required to facilitate the reductive elimination step, which is typically rate-limiting.[12] The base, commonly a strong, non-nucleophilic alkoxide like sodium tert-butoxide (NaOtBu), serves to deprotonate the amine, forming the active amido-palladium intermediate.[12]

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

-

Setup: In a glovebox or under an inert atmosphere, charge an oven-dried vial with a palladium pre-catalyst (e.g., G3-XPhos, 1-3 mol%), the appropriate phosphine ligand, and the base (e.g., NaOtBu or Cs₂CO₃, 1.4-2.0 eq).

-

Reagent Addition: Add 4-Bromo-3-methylthioanisole (1.0 eq), the amine coupling partner (1.1-1.3 eq), and an anhydrous, degassed solvent (e.g., toluene or dioxane).[13]

-

Reaction: Seal the vial and heat to the specified temperature (often 80-110 °C). The reaction progress should be monitored by LC-MS.

-

Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. The crude product is then purified via silica gel chromatography.

Oxidation of the Methylthio Group: A Gateway to Sulfoxides and Sulfones

The methylthio (-SMe) group is a versatile functional handle that can be selectively oxidized to the corresponding methylsulfinyl (-SOMe) or methylsulfonyl (-SO₂Me) groups.[14] This transformation is highly valuable in drug development as it profoundly alters the physicochemical properties of the parent molecule, including polarity, solubility, and hydrogen bonding capacity.[15]

Common oxidizing agents for the conversion of thioethers to sulfoxides include mild oxidants like sodium periodate (NaIO₄) or one equivalent of meta-chloroperoxybenzoic acid (m-CPBA).[15] Stronger conditions, such as using excess m-CPBA or reagents like Oxone®, will typically lead to the full oxidation to the sulfone.[15] The choice of oxidant and stoichiometry is the key to selective synthesis.

Caption: Stepwise oxidation of the thioether to sulfoxide and sulfone.

-

Dissolution: Dissolve 4-Bromo-3-methylthioanisole (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol at 0 °C.

-

Oxidant Addition: Add a solution of sodium periodate (NaIO₄, 1.1 eq) in water or a solution of m-CPBA (1.0-1.1 eq) in DCM dropwise. The controlled stoichiometry is the causal factor for stopping at the sulfoxide stage.[16]

-

Reaction: Stir the mixture at 0 °C to room temperature and monitor by TLC. The sulfoxide product will be more polar than the starting thioether.

-

Work-up: Upon completion, quench any excess oxidant (if using m-CPBA) with aqueous sodium thiosulfate. For NaIO₄, filter off the inorganic salts. Extract the product with an organic solvent, wash, dry, and concentrate.

-

Purification: Purify by column chromatography to obtain the desired sulfoxide.

Conclusion and Future Outlook

4-Bromo-3-methylthioanisole is a strategically designed chemical intermediate that offers a powerful platform for the synthesis of complex organic molecules. Its true strength lies in the distinct and predictable reactivity of its aryl bromide and methylthio functionalities. The C-Br bond serves as a reliable anchor for sophisticated palladium-catalyzed cross-coupling reactions, enabling the facile construction of C-C and C-N bonds that are central to the architecture of countless pharmaceutical agents. Simultaneously, the oxidizable sulfur atom provides a means to fine-tune molecular properties, a critical capability in the iterative process of drug design. This guide has provided the foundational knowledge and practical protocols to empower researchers to confidently and creatively employ this versatile building block in their synthetic endeavors.

References

-

4-Bromo-3-methylthioanisole Product Page . Autech Industry Co.,Limited.

-

4-BROMO-3-METHYLTHIOANISOLE CAS 90532-02-8 . LabNovo.

-

90532-02-8 Cas No. | 4-Bromo-3-methylthioanisole . Apollo Scientific.

-

4-Bromo-3-methylthioanisole . CymitQuimica.

-

Yick-Vic Chemicals & Pharmaceuticals (HK) Ltd Product List . Chemical Register.

-

Sulfoxide synthesis by oxidation . Organic Chemistry Portal.

-

Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid . SpringerLink.

-

The Relative Reactivity of Thioethers and Sulfoxides toward Oxygen Transfer Reagents . ACS Publications.

-

Buchwald–Hartwig amination . Wikipedia.

-

Kinetic Studies on the Oxidation of Aryl Methyl Sulfides and Sulfoxides by Dimethyldioxirane . PubMed.

-

Buchwald–Hartwig amination . Grokipedia.

-

Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides.

-

Synthesis method of 4-bromo-3-methyl anisole . Patsnap.

-

Buchwald-Hartwig Amination . Chemistry LibreTexts.

-

Preparation of sec and tert amines by Buchwald-Hartwig Amination . Organic Chemistry Data.

-

Process for producing 4-bromothioanisole . Google Patents.

-

Highly selective direct oxidation of thioethers to sulfoxides using molecular oxygen . ACS Publications.

-

Suzuki reaction . Wikipedia.

-

A reagent to access methyl sulfones . National Institutes of Health (NIH).

-

Suzuki Reaction - Palladium Catalyzed Cross Coupling . Common Organic Chemistry.

-

Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide . MDPI.

-

Suzuki cross-coupling reaction . YouTube.

-

Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction . National Institutes of Health (NIH).

-

PROCESS FOR PRODUCING 4-BROMOTHIOANISOLE . European Patent Office.

-

4-Bromo-3-methylanisole 98% . Sigma-Aldrich.

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives . MDPI.

-

4-Bromothioanisole . PubChem.

Sources

- 1. labsolu.ca [labsolu.ca]

- 2. CAS 90532-02-8 MFCD09801036-4-BROMO-3-METHYLTHIOANISOLE -LabNovo [labnovo.com]

- 3. 90532-02-8 Cas No. | 4-Bromo-3-methylthioanisole | Apollo [store.apolloscientific.co.uk]

- 4. 4-Bromo-3-methylthioanisole | CymitQuimica [cymitquimica.com]

- 5. Synthesis method of 4-bromo-3-methyl anisole - Eureka | Patsnap [eureka.patsnap.com]

- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]

- 10. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]

- 11. grokipedia.com [grokipedia.com]

- 12. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 13. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A reagent to access methyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Sulfoxide synthesis by oxidation [organic-chemistry.org]

(4-Bromo-3-methylphenyl)(methyl)sulfane structural analysis and conformation

An In-depth Technical Guide to the Structural and Conformational Analysis of (4-Bromo-3-methylphenyl)(methyl)sulfane

Abstract

This compound, a substituted thioanisole derivative, presents a compelling case for detailed structural and conformational analysis. Its molecular architecture, featuring a strategically substituted aromatic ring, is of significant interest in medicinal chemistry and materials science, where aryl sulfides are recognized as crucial structural motifs.[1][2] This guide provides a comprehensive framework for elucidating the three-dimensional structure and conformational dynamics of this molecule. We will explore a multi-pronged approach, integrating advanced experimental techniques with robust computational modeling. The methodologies detailed herein are designed to provide researchers, scientists, and drug development professionals with a self-validating system for structural characterization, explaining not just the protocols but the fundamental causality behind each experimental choice.

Introduction to this compound

This compound, also known as 4-Bromo-3-methylthioanisole, is an organobromine and organosulfur compound. Its fundamental properties are summarized below.

| Property | Value | Reference |

| Chemical Formula | C₈H₉BrS | [3] |

| Molecular Weight | 217.13 g/mol | [3] |

| CAS Number | 90532-02-8 | [3] |

| Canonical SMILES | CC1=C(C=CC(=C1)SC)Br | [3] |

| Key Structural Features | Phenyl ring, Thioether (-SCH₃), Methyl group, Bromo group | |

| Rotatable Bonds | 1 (Aryl C-S bond) | [3] |

The molecule's single rotatable bond between the aromatic ring and the sulfur atom is the focal point of its conformational landscape. The orientation of the methylsulfane group relative to the substituted phenyl ring is dictated by a delicate balance of steric hindrance from the ortho-methyl group and electronic effects from the substituents. Understanding this conformation is paramount, as it directly influences the molecule's steric and electronic profile, which in turn governs its reactivity, intermolecular interactions, and biological activity.

Methodologies for Structural and Conformational Elucidation

A thorough analysis requires the convergence of evidence from multiple analytical techniques. We will discuss the core experimental methods for determining structure in both solid and solution states, complemented by computational chemistry for a complete energy landscape.

Experimental Analysis

Expertise & Causality: X-ray crystallography provides an unambiguous, high-resolution snapshot of the molecule's structure in the solid state. It is the gold standard for determining precise bond lengths, bond angles, and torsional angles, revealing the preferred conformation adopted within the crystal lattice.[4][5] This conformation is influenced by both intramolecular forces and intermolecular packing effects. While direct crystallographic data for this specific compound is not widely published, the methodology remains the definitive starting point for structural validation.[6]

Experimental Protocol:

-

Crystal Growth (Rate-Limiting Step): High-quality single crystals are a prerequisite. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol, hexane/ethyl acetate). The slow, controlled process allows molecules to pack in a highly ordered, repeating lattice.[6]

-

Data Collection: A selected crystal is mounted on a goniometer and placed within an X-ray diffractometer. The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam while being rotated. The X-rays diffract off the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[7]

-

Structure Solution and Refinement: The diffraction intensities are processed to generate a set of structure factors. Computational algorithms (Direct Methods or Patterson methods) are used to solve the "phase problem" and generate an initial electron density map. This map is then refined against the experimental data to locate atomic positions with high precision, yielding the final molecular structure.[7]

Expected Insights for this compound:

-

Aryl-S Torsional Angle: The analysis would precisely define the dihedral angle between the plane of the phenyl ring and the C(aryl)-S-C(methyl) plane.

-

Intramolecular Sterics: It would provide clear evidence of how the ortho-methyl group influences the orientation of the S-methyl group, likely forcing it to adopt a conformation that minimizes steric clash.

-

Intermolecular Interactions: The crystal packing would reveal any significant non-covalent interactions, such as π-π stacking of the aromatic rings or halogen bonding involving the bromine atom, which stabilize the solid-state structure.

Workflow Visualization:

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Forging C–S Bonds Through Decarbonylation: New Perspectives for the Synthesis of Privileged Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. guidechem.com [guidechem.com]

- 4. mdpi.com [mdpi.com]

- 5. A Study X-ray Crystal Structure of Compound 2-[Methylthio(morpholino)methylene]malononitrile, C9H11N3OS, American Journal of Quantum Chemistry and Molecular Spectroscopy, Science Publishing Group [sciencepublishinggroup.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. growingscience.com [growingscience.com]

An In-Depth Technical Guide to the Solubility and Stability of (4-Bromo-3-methylphenyl)(methyl)sulfane

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of (4-Bromo-3-methylphenyl)(methyl)sulfane, a key intermediate in various synthetic pathways. Aimed at researchers, scientists, and professionals in drug development, this document outlines the physicochemical properties of the compound and offers detailed, field-proven protocols for evaluating its solubility and stability. The causality behind experimental choices is explained, ensuring that the described methodologies are self-validating and grounded in authoritative scientific principles. All data is presented in a structured format, supported by visual workflows and comprehensive references to established standards and scientific literature.

Introduction

This compound, also known as 4-Bromo-3-methylthioanisole, is an aryl sulfide compound. The presence of aryl sulfides in biologically active compounds has spurred the development of new methods for forming carbon-sulfur bonds[1]. The unique substitution pattern of this molecule—a bromine atom and methyl and methylthio groups on a benzene ring—makes it a versatile building block in medicinal chemistry and materials science. Understanding its solubility and stability is paramount for its effective use, as these properties directly influence reaction kinetics, formulation, storage, and ultimately, the safety and efficacy of any resulting product. This guide is designed to provide the necessary theoretical framework and practical methodologies to thoroughly characterize these critical attributes.

Physicochemical Properties of this compound

A foundational understanding of the compound's intrinsic properties is essential before undertaking solubility and stability studies. These parameters, summarized in Table 1, govern its behavior in various chemical environments.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [2] |

| Synonyms | 4-Bromo-3-methylthioanisole, 1-Bromo-2-methyl-4-(methylthio)benzene | [2] |

| CAS Number | 90532-02-8 | [2] |

| Molecular Formula | C₈H₉BrS | [2] |

| Molecular Weight | 217.13 g/mol | [2] |

| Canonical SMILES | CC1=C(C=CC(=C1)SC)Br | [2] |

| Topological Polar Surface Area | 25.3 Ų | [2] |

| Recommended Storage | 2-8°C, Sealed in dry conditions |[2] |

Solubility Profile

Solubility is a critical determinant of a compound's utility in both synthetic and biological systems. Low aqueous solubility can hinder in vitro testing and lead to poor bioavailability in drug candidates[3][4]. The aryl sulfide structure, with its hydrophobic benzene ring, suggests that this compound is likely poorly soluble in water but soluble in organic solvents, a characteristic shared with its parent compound, thioanisole[5][6][7][8].

Theoretical Considerations

The solubility of this compound is primarily dictated by its molecular structure:

-

Aromatic Ring & Methyl Groups: The benzene ring and two methyl groups are nonpolar, contributing to hydrophobicity.

-

Thioether (Sulfane) Group: The sulfur atom introduces some polarity, but its contribution is modest.

-

Bromine Atom: The halogen adds to the molecular weight and volume, generally decreasing aqueous solubility.

Based on these features, the compound is expected to be soluble in common organic solvents like dichloromethane (DCM), ethyl acetate, and acetone, while exhibiting low solubility in aqueous media.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

The shake-flask method is a widely recognized and recommended technique for determining the equilibrium solubility of a compound[9]. It measures the concentration of a saturated solution after a defined period of equilibration.

Methodology:

-

Preparation: Add an excess amount of this compound to several vials, ensuring a visible excess of solid remains.

-

Solvent Addition: Add a precise volume of the desired solvent (e.g., Water, Phosphate-Buffered Saline pH 7.4, Ethanol, DMSO) to each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker. Agitate at a consistent speed (e.g., 100 rpm) for a defined period (typically 24-48 hours) to ensure equilibrium is reached[9][10].

-

Phase Separation: After equilibration, allow the vials to stand, or centrifuge them to sediment the undissolved solid.

-

Sampling & Analysis: Carefully withdraw an aliquot of the supernatant. This solution is then filtered and analyzed by a suitable quantitative method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, which are standard for analyzing alkyl halides and related compounds[11][12].

-

Quantification: Determine the concentration against a calibrated standard curve to establish the solubility value.

Solubility Determination Workflow

Caption: Workflow for the Shake-Flask Solubility Assay.

Predicted Solubility Data

Table 2: Predicted Solubility of this compound

| Solvent | Predicted Solubility | Rationale |

|---|---|---|

| Water | Very Low (< 1 g/L) | Dominated by hydrophobic character. Thioanisole is insoluble in water[5][6][13]. |

| Ethanol | Soluble | Alcohol can solvate both polar and nonpolar moieties. |

| Dichloromethane | Freely Soluble | Excellent solvent for nonpolar to moderately polar organic compounds. |

| DMSO | Freely Soluble | Aprotic, polar solvent capable of dissolving a wide range of substances. |

| Hexane | Soluble | Suitable for nonpolar compounds. |

Stability Profile

Assessing the chemical stability of a compound is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure its quality, safety, and efficacy over time[14][15][16][17]. Forced degradation, or stress testing, is employed to identify likely degradation products, establish degradation pathways, and validate the specificity of analytical methods[18][19][20].

Potential Degradation Pathways

For this compound, the primary sites of chemical instability are:

-

Oxidation of the Thioether: The sulfur atom is susceptible to oxidation, which can form the corresponding sulfoxide and, subsequently, the sulfone. This is a common reaction for thioanisole and its derivatives[8][21].

-

Hydrolysis: The C-Br bond on the aromatic ring is generally stable but can undergo hydrolysis under harsh acidic or basic conditions, particularly with heat.

-

Photodegradation: Aromatic halides and sulfides can be sensitive to light, which may catalyze cleavage or other reactions[22].

Experimental Protocol: Forced Degradation Studies

Forced degradation studies are conducted under conditions more severe than standard accelerated stability testing to expedite degradation[19]. The goal is typically to achieve 5-20% degradation of the active ingredient[18].

Methodology:

-

Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., Acetonitrile:Water).

-

Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions as per ICH Q1A(R2) guidelines[15][18][23]:

-

Acid Hydrolysis: 0.1 M HCl at a specified temperature (e.g., 60°C).

-

Base Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.

-

Oxidation: 3% H₂O₂ at room temperature.

-

Thermal Stress: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid and solution to a light source as specified in ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 2, 6, 24, 48 hours).

-

Quenching: Neutralize the acid and base samples to halt the degradation reaction.

-

Analysis: Analyze all samples, including a non-stressed control, using a validated, stability-indicating HPLC method. This method must be capable of separating the parent compound from all significant degradation products.

Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Predicted Stability Data

Table 3 summarizes the expected stability profile of this compound under forced degradation conditions.

Table 3: Predicted Stability and Major Degradants

| Stress Condition | Predicted Stability | Likely Major Degradant(s) |

|---|---|---|

| Acid Hydrolysis (0.1 M HCl) | Likely Stable | Minimal degradation expected. |

| Base Hydrolysis (0.1 M NaOH) | Potentially Unstable | Potential for hydrolysis of the C-Br bond. |

| Oxidation (3% H₂O₂) | Unstable | (4-Bromo-3-methylphenyl)(methyl)sulfoxide and sulfone. |

| Thermal (80°C) | Likely Stable | Generally stable to moderate heat. |

| Photolytic (ICH Q1B) | Potentially Unstable | Potential for C-Br or C-S bond cleavage via radical mechanisms. |

Practical Implications for Drug Development

-

Formulation: The predicted low aqueous solubility necessitates the use of co-solvents, surfactants, or other formulation strategies (e.g., amorphous solid dispersions) to develop an aqueous-based dosage form. Its solubility in organic solvents makes it well-suited for standard organic synthesis and purification techniques like chromatography.

-

Analytical Method Development: The primary degradation pathway is likely oxidation. Therefore, any stability-indicating analytical method must demonstrate specificity and be able to resolve the parent compound from its sulfoxide and sulfone derivatives.

-

Storage and Handling: The compound should be stored at refrigerated temperatures (2-8°C), protected from light, and kept in a well-sealed container to prevent oxidative degradation[2].

Conclusion

This compound is a compound with predicted low aqueous solubility and a primary stability liability related to the oxidation of its thioether group. This guide provides the essential theoretical background and robust, actionable protocols based on established scientific and regulatory principles to accurately characterize its solubility and stability profiles. The insights gained from these studies are critical for guiding its efficient use in research and its successful advancement through the drug development pipeline.

References

-

Quality Guidelines. ICH. Available at: [Link]

-

ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. Published March 21, 2025. Available at: [Link]

-

ICH releases overhauled stability guideline for consultation. RAPS. Published April 17, 2025. Available at: [Link]

-

Q1A(R2) Guideline. ICH. Available at: [Link]

-

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). Published August 1, 2003. Available at: [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Published December 9, 2024. Available at: [Link]

-

Thioanisole. BDMAEE. Published January 12, 2024. Available at: [Link]

-

(4-Bromo-2-ethoxy-3-methylphenyl)(methyl)sulfane. PubChem. Available at: [Link]

-

MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Published August 31, 2018. Available at: [Link]

-

(4-Bromo-3-fluorophenyl)(methyl)sulfane, 95% Purity. CP Lab Safety. Available at: [Link]

-

Solubility Testing – Shake Flask Method. BioAssay Systems. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available at: [Link]

-

Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. Available at: [Link]

-

Thioanisole. Solubility of Things. Available at: [Link]

-

Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. SciELO. Available at: [Link]

-

Forced Degradation Testing. SGS Denmark. Available at: [Link]

-

Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. Published August 14, 2025. Available at: [Link]

-

Thioanisole. PubChem. Available at: [Link]

-

Transition Metal Catalyzed Synthesis of Aryl Sulfides. PubMed Central (PMC). Available at: [Link]

-

Thioanisole. Wikipedia. Available at: [Link]

-

Ni-Catalyzed Aryl Sulfide Synthesis through an Aryl Exchange Reaction. Journal of the American Chemical Society. Published June 28, 2021. Available at: [Link]

-

Synthesis of aryl sulfides and diaryl sulfides. Organic Chemistry Portal. Available at: [Link]

-

Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

-

Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design. PubMed Central. Available at: [Link]

-

Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID. National Institutes of Health (NIH). Published December 6, 2024. Available at: [Link]

-

Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis. Beilstein Journals. Published September 27, 2018. Available at: [Link]

-

Synthesis of Sulfides Using Aryl Halides and S8 in the Presence of CuFe2O4 Magnetic Catalyst. Nanomaterials Chemistry. Published October 7, 2023. Available at: [Link]

-

14.7: Aryl Halides. Chemistry LibreTexts. Published July 31, 2021. Available at: [Link]

-

Analytical Methods. Japan Environment and Children's Study. Available at: [Link]

-

Analytical methods for the determination of halogens in bioanalytical sciences: a review. Springer. Available at: [Link]

Sources

- 1. Transition Metal Catalyzed Synthesis of Aryl Sulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. enamine.net [enamine.net]

- 4. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 5. bdmaee.net [bdmaee.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Thioanisole - Wikipedia [en.wikipedia.org]

- 8. Thioanisole: Chemical Properties, Applications and Photodissociation_Chemicalbook [chemicalbook.com]

- 9. scielo.br [scielo.br]

- 10. bioassaysys.com [bioassaysys.com]

- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of residual alkyl iodides and alkyl bromides as their corresponding alkyl chlorides in drug substances by headspace GC-FID - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Thioanisole | C7H8S | CID 7520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ICH Official web site : ICH [ich.org]

- 15. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 16. database.ich.org [database.ich.org]

- 17. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 18. resolvemass.ca [resolvemass.ca]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Forced Degradation Testing | SGS Denmark [sgs.com]

- 21. 4-Bromophenyl methyl sulfone synthesis - chemicalbook [chemicalbook.com]

- 22. BJOC - Synthesis of aryl sulfides via radical–radical cross coupling of electron-rich arenes using visible light photoredox catalysis [beilstein-journals.org]

- 23. resolvemass.ca [resolvemass.ca]

Safety and handling precautions for (4-Bromo-3-methylphenyl)(methyl)sulfane

An In-Depth Technical Guide to the Safe Handling of (4-Bromo-3-methylphenyl)(methyl)sulfane

This document provides a comprehensive technical framework for the safe handling, storage, and disposal of this compound. It is intended for researchers, chemists, and laboratory professionals engaged in drug discovery and chemical synthesis. The protocols and recommendations herein are synthesized from available safety data for the compound and its structural analogs, emphasizing a proactive approach to risk mitigation in a laboratory setting.

Hazard Assessment and Toxicological Profile